molecular formula C27H27N5O4S B2747258 4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 476450-37-0

4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2747258
CAS No.: 476450-37-0
M. Wt: 517.6
InChI Key: VQWQZZFKSMSLQT-UHFFFAOYSA-N
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Description

4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, methoxy groups, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps, including the formation of the triazole ring, introduction of the methoxy groups, and coupling with the benzamide moiety. Common reagents used in these reactions include sodium borohydride for reduction, and various catalysts such as palladium or copper for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-methoxy-N-methyl-N-phenylaniline
  • 4,4’-dimethoxytriphenylamine
  • 2-methoxyphenyl isocyanate.

Uniqueness

4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 4-methoxy-N-{[4-(2-methoxyphenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound features several functional groups, including:

  • Amide group : Essential for biological activity.
  • Triazole ring : Known for its role in medicinal chemistry, particularly in antifungal and anticancer agents.
  • Methoxy groups : Often enhance lipophilicity and bioavailability.

Molecular Formula

The molecular formula of the compound is C23H26N4O3SC_{23}H_{26}N_4O_3S, with a molecular weight of approximately 454.55 g/mol.

Anticancer Properties

Recent studies have indicated that compounds with similar triazole scaffolds exhibit significant anticancer activity. For instance, research has shown that triazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. In vitro studies demonstrated that these compounds effectively target multidrug-resistant (MDR) cancer cells, suggesting that they could be viable alternatives to existing chemotherapy agents .

Antimicrobial Activity

The triazole moiety is also associated with antimicrobial properties. Studies have reported that derivatives similar to the compound possess activity against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of essential metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays using brine shrimp (Artemia salina) have been employed to assess the lethality of the compound. Results indicated a significant cytotoxic effect, with an LC50 value suggesting potential as an anticancer agent .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Similar to other triazole derivatives, it may bind to the colchicine site on tubulin.
  • Induction of Apoptosis : Triggering apoptotic pathways in cancer cells is a common feature observed in related compounds.
  • Antioxidant Activity : Some derivatives have shown to scavenge free radicals, reducing oxidative stress in cells .

Case Studies

StudyFindingsMethodology
Study 1Demonstrated significant inhibition of cancer cell proliferationIn vitro assays on prostate cancer cell lines
Study 2Showed antimicrobial activity against Gram-positive bacteriaDisk diffusion method
Study 3Evaluated cytotoxic effects on brine shrimpLC50 determination

Properties

IUPAC Name

4-methoxy-N-[[4-(2-methoxyphenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O4S/c1-18-8-12-20(13-9-18)29-25(33)17-37-27-31-30-24(32(27)22-6-4-5-7-23(22)36-3)16-28-26(34)19-10-14-21(35-2)15-11-19/h4-15H,16-17H2,1-3H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWQZZFKSMSLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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